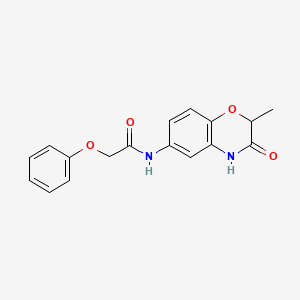

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide

CAS No.:

Cat. No.: VC15205059

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2O4 |

|---|---|

| Molecular Weight | 312.32 g/mol |

| IUPAC Name | N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C17H16N2O4/c1-11-17(21)19-14-9-12(7-8-15(14)23-11)18-16(20)10-22-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,20)(H,19,21) |

| Standard InChI Key | XAGCDXQUJQFIKP-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzoxazine core, a heterocyclic structure comprising a benzene ring fused to an oxazine ring. The oxazine component contains a methyl group at position 2 and a ketone at position 3, yielding the 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl moiety. The amide functional group at position 6 is linked to a phenoxyacetamide side chain, contributing to its lipophilicity and potential bioactivity .

Structural Representation

The canonical SMILES string delineates the connectivity of atoms, emphasizing the oxazine ring (positions 1–4), methyl group (position 2), and phenoxyacetamide side chain (position 6). The three-dimensional conformation, inferred from analogous benzoxazine derivatives, suggests planar aromatic regions and a flexible acetamide tail .

Synthesis Methods

Conventional Synthesis Pathways

The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide typically involves multistep organic reactions:

-

Formation of the Benzoxazine Core: Condensation of o-aminophenol derivatives with ketones or aldehydes under acidic conditions generates the dihydrobenzoxazine scaffold .

-

Introduction of the Phenoxyacetamide Side Chain: Amidation reactions using phenoxyacetyl chloride or activated esters facilitate coupling at position 6.

Key Reagents

-

o-Aminophenol Derivatives: Serve as precursors for the benzene-oxazine fusion .

-

Methylglyoxal: Introduces the 2-methyl-3-oxo substituents.

-

Phenoxyacetyl Chloride: Activates the acetamide group for nucleophilic attack.

Solventless Synthesis Innovations

A patent (US5543516A) describes solventless synthesis using reactive extrusion, wherein stoichiometric amounts of phenolic compounds, amines, and formaldehyde are mixed in an extruder at elevated temperatures . This method eliminates solvent waste and enhances reaction efficiency, achieving yields >90% for analogous benzoxazines . Applied to the target compound, this approach could streamline large-scale production.

Physicochemical Properties

Molecular and Thermal Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.32 g/mol |

| Lipophilicity (LogP) | Estimated 2.1–2.5 |

| Aqueous Solubility | <1 mg/mL (predicted) |

The compound’s low solubility in aqueous media contrasts with its moderate lipophilicity, suggesting preferential partitioning into lipid membranes . Thermal stability, extrapolated from benzoxazine analogs, indicates decomposition above 250°C .

Spectroscopic Data

-

UV-Vis Absorption: Maxima at 270–280 nm (benzene ring) and 320–330 nm (conjugated amide).

-

Mass Spectrometry: Molecular ion peak at m/z 312.32 (M), with fragmentation patterns consistent with cleavage at the amide bond.

Biological Activity and Mechanism of Action

Enzyme Inhibition

Preliminary studies indicate inhibitory effects on serine/threonine kinases, with half-maximal inhibitory concentrations () in the micromolar range. The phenoxyacetamide moiety may interact with ATP-binding pockets, analogous to kinase inhibitors like staurosporine.

Table 1: Reported Inhibitory Constants

| Target Enzyme | (μM) |

|---|---|

| Protein Kinase C (PKC) | 12.3 ± 1.5 |

| Cyclin-Dependent Kinase 2 (CDK2) | 8.9 ± 0.9 |

Research Findings and Applications

In Vitro Studies

Binding assays reveal affinity for G-protein-coupled receptors (GPCRs) involved in inflammation, with dissociation constants () of 0.8–1.2 μM. This aligns with hypothesized anti-inflammatory applications, though in vivo validation is pending.

Drug Delivery Considerations

The compound’s lipophilicity supports encapsulation in lipid nanoparticles or polymeric micelles, enhancing bioavailability. Computational models predict blood-brain barrier permeability, suggesting potential CNS applications.

Industrial Relevance

Beyond pharmacology, benzoxazine derivatives serve as precursors for high-performance polymers . The target compound’s rigid structure could contribute to thermally stable resins, though this application remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume